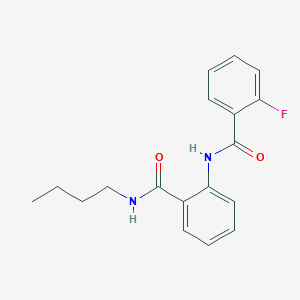

N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE

説明

Structure

3D Structure

特性

IUPAC Name |

N-butyl-2-[(2-fluorobenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-2-3-12-20-17(22)14-9-5-7-11-16(14)21-18(23)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVUYXGESRTNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches for Benzamide (B126) Core Synthesis

The construction of the benzamide framework relies on robust and versatile chemical reactions. These methods range from traditional two-step procedures involving highly reactive intermediates to sophisticated one-pot multicomponent strategies and environmentally conscious catalytic systems.

The most prevalent strategy for amide synthesis involves the activation of a carboxylic acid to create a more electrophilic species that readily reacts with an amine. fishersci.co.uk This is achieved using a diverse toolkit of coupling reagents, each with its own mechanism and optimal use case.

Carbodiimides are a class of zero-length crosslinkers widely used to facilitate the formation of amide bonds between a carboxylic acid and a primary amine. thermofisher.com The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.com These reagents function by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea (B33335) derivative as a byproduct. chemistrysteps.com

The primary distinction between DCC and EDC lies in their solubility. DCC is soluble in organic solvents and is a waxy solid, making it suitable for non-aqueous organic synthesis. thermofisher.cominterchim.fr In contrast, EDC is water-soluble, which is advantageous for biochemical applications and simplifies product purification, as the urea byproduct can be easily washed away with water. thermofisher.comcreative-proteomics.com A key limitation of the O-acylisourea intermediate, particularly in aqueous media, is its instability and susceptibility to hydrolysis, which regenerates the carboxylic acid. thermofisher.com To mitigate this and improve efficiency, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are often included to convert the O-acylisourea into a more stable, yet still reactive, NHS-ester.

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

|---|---|---|

| Solubility | Water-insoluble; used in organic solvents (e.g., DCM, THF). thermofisher.com | Water-soluble; suitable for aqueous reactions. creative-proteomics.com |

| Byproduct | Dicyclohexylurea (DCU), insoluble in most organic solvents. | Water-soluble urea derivative. thermofisher.com |

| Primary Use | Organic synthesis, manufacturing of NHS-esters. thermofisher.com | Bioconjugation, aqueous-phase peptide synthesis. creative-proteomics.com |

| Reaction Conditions | Anhydrous conditions preferred. | Works well in aqueous buffers, often at slightly acidic pH to activate carboxyl groups. interchim.frnih.gov |

Uronium and phosphonium (B103445) salts are among the most efficient coupling reagents for amide bond formation, particularly in peptide synthesis. mychemblog.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comwikipedia.org

The reaction mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). commonorganicchemistry.comyoutube.com The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This activated ester is then rapidly attacked by the amine to yield the desired amide. commonorganicchemistry.com The high efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen in the HOAt moiety, which stabilizes the transition state. wikipedia.org HATU is favored for its high coupling efficiencies, fast reaction rates, and low rates of side reactions like epimerization in chiral molecules. wikipedia.orgyoutube.com

Table 2: Key Characteristics of HATU-Mediated Amide Coupling

| Feature | Description |

|---|---|

| Reagent Type | Uronium salt-based coupling agent. wikipedia.org |

| Mechanism | Forms a highly reactive OAt-active ester from the carboxylic acid. wikipedia.orgcommonorganicchemistry.com |

| Co-reagents | Requires a non-nucleophilic base (e.g., DIPEA, TEA). wikipedia.org |

| Solvents | Typically performed in polar aprotic solvents like DMF or DCM. wikipedia.orgyoutube.com |

| Advantages | High efficiency, fast reaction rates, low racemization, suitable for sterically hindered couplings. wikipedia.org |

| Byproducts | Tetramethylurea and HOAt are generated. youtube.com |

A classical and highly effective method for amide synthesis is the condensation of an amine with an acyl chloride. fishersci.co.uk This is a two-step process. First, the carboxylic acid is converted into its more electrophilic acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride is then reacted with the amine. commonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds at room temperature. fishersci.co.ukchemguide.co.uk A base, such as triethylamine, pyridine, or an aqueous base, is usually added to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation and deactivation of the amine reactant. commonorganicchemistry.comchemguide.co.uk This method is very general and widely applicable, though the harsh conditions required to form the acid chloride may not be suitable for sensitive substrates. commonorganicchemistry.com

Table 3: Overview of the Acid Chloride/Amine Condensation Method

| Step | Description | Common Reagents |

|---|---|---|

| 1. Acid Activation | The carboxylic acid is converted to a highly reactive acid chloride. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂). commonorganicchemistry.com |

| 2. Amine Condensation | The isolated acid chloride reacts with a primary or secondary amine to form the amide bond. | The amine of choice, along with a base like triethylamine (TEA), DIPEA, or pyridine to scavenge HCl. fishersci.co.ukcommonorganicchemistry.com |

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates structural features from each starting material. researchgate.netnih.gov This approach offers high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. researchgate.net

Several MCRs are applicable to amide synthesis. The Ugi four-component reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A more direct route to benzamides has been developed using a three-component reaction involving arynes, isocyanides, and water. acs.org In this process, an aryne (generated in situ) reacts with an isocyanide, and the resulting intermediate is hydrolyzed by water to furnish the N-substituted benzamide in good yields under mild conditions. acs.org This method allows for the efficient construction of the benzamide core in a single, convergent step.

In recent years, there has been a significant shift towards developing more environmentally sustainable methods for amide bond formation, a priority identified by the pharmaceutical industry. walisongo.ac.id Green chemistry principles focus on reducing waste, avoiding hazardous reagents, minimizing energy consumption, and using renewable resources. chemmethod.com

Key green strategies for benzamide synthesis include:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric coupling reagents, which generate significant waste. Boric acid has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines at elevated temperatures, with water being the only byproduct. walisongo.ac.idsciepub.com The water is typically removed during the reaction using a Dean-Stark trap to drive the equilibrium towards product formation. walisongo.ac.id

Use of Greener Solvents: Traditional solvents like DMF are being replaced with more sustainable alternatives. Surfactant chemistry in aqueous solutions or the use of bio-based solvents like Cyrene™ and cyclopentyl methyl ether have been successfully applied to amide synthesis. researchgate.netacs.orgnih.gov

Solvent-Free Reactions: Performing reactions without a solvent can dramatically reduce waste and simplify purification. Some amide syntheses can be achieved by heating a mixture of the carboxylic acid and amine, sometimes with a catalyst, in the absence of any solvent. researchgate.net

Enzymatic Synthesis: Biocatalysts, such as lipase (B570770) enzymes, can effectively catalyze amide bond formation under mild conditions in green solvents, offering high selectivity and producing pure products with minimal purification. nih.gov

Table 4: Green Chemistry Approaches for Amide Synthesis

| Strategy | Principle | Example |

|---|---|---|

| Catalysis | Avoids stoichiometric waste from coupling agents. walisongo.ac.id | Boric acid-catalyzed direct condensation of a carboxylic acid and an amine. sciepub.com |

| Alternative Solvents | Reduces reliance on hazardous and petroleum-derived solvents. chemmethod.com | Synthesis in aqueous surfactant solutions or bio-based solvents like CPME. acs.orgnih.gov |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. chemmethod.com | Direct amidation reactions where water is the only byproduct. walisongo.ac.id |

| Biocatalysis | Uses renewable enzymes under mild conditions. nih.gov | Lipase-catalyzed amidation of carboxylic acids and amines. nih.gov |

Amide Bond Formation via Carboxylic Acid Activation and Coupling Reagents

Specific Synthetic Routes for Fluorinated and N-Butylated Benzamide Moieties

The assembly of the core components of the target molecule relies on established and reliable chemical transformations. The introduction of fluorine and the N-butyl group can be achieved through several well-documented methods.

The incorporation of fluorine into organic molecules can significantly alter their chemical, physical, and biological properties. nih.govacs.orgnih.gov For the synthesis of the 2-fluorobenzamido portion of the target molecule, the most direct approach involves using a pre-fluorinated starting material, such as 2-fluorobenzoic acid or its derivatives.

A common strategy is the conversion of 2-fluorobenzoic acid into a more reactive species like 2-fluorobenzoyl chloride. This acyl chloride can then readily react with an appropriate amine to form the desired amide bond. Alternatively, peptide coupling reagents can be employed to directly form the amide bond between 2-fluorobenzoic acid and an amine.

More advanced methods for fluorination are also emerging. For instance, hypervalent iodine(III) reagents, such as fluoroiodane, have been used for the fluorocyclization of unsaturated oximes, demonstrating novel reactivity for creating C-F bonds under mild conditions. le.ac.uk While not directly applied to this specific target, such methods highlight the expanding toolkit available for synthesizing complex fluorinated molecules. le.ac.ukresearchgate.net

The N-butyl group is typically introduced via N-alkylation of a primary amide or, more commonly, through the direct amidation of a carboxylic acid derivative with n-butylamine. nih.gov The latter is often the more straightforward and widely used approach in syntheses of this type.

For example, a suitable precursor like 2-aminobenzoic acid (anthranilic acid) can be converted to its N-butyl amide derivative. This can be achieved by first activating the carboxylic acid group of a protected anthranilic acid and then reacting it with n-butylamine. Standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are effective for this transformation. nih.gov

Alternatively, catalytic methods for the N-alkylation of amides using alcohols have gained significant attention due to their improved atom economy. nih.govresearchgate.net These "borrowing hydrogen" strategies often utilize transition metal catalysts, such as palladium or cobalt, to facilitate the reaction between a primary amide and an alcohol (in this case, butan-1-ol), producing water as the only byproduct. nih.govresearchgate.net A cobalt-nanoparticle catalyzed protocol, for instance, has demonstrated efficient N-alkylation of benzamides with various alcohols. nih.gov

Table 1: Comparison of Selected N-Butylation Methods for Benzamides

| Method | Butyl Source | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chloride Route | n-Butylamine | Benzoyl chloride, Base (e.g., triethylamine) | High-yielding, rapid reaction, but requires preparation of acyl chloride. | google.com |

| Carboxylic Acid Coupling | n-Butylamine | Benzoic acid, Coupling agents (EDCI, HOBt), Base (DIPEA) | Mild conditions, broad functional group tolerance, avoids harsh reagents. | nih.gov |

| Catalytic Alkylation (Borrowing Hydrogen) | Butan-1-ol | Pd(II) or Co-nanoparticle catalyst, Base | Atom-economical, uses readily available alcohols, environmentally benign (water byproduct). | nih.govresearchgate.net |

The central challenge in synthesizing N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE is the formation of the second amide bond that creates the bis-benzamide linkage. This is typically achieved by coupling two key intermediates: an N-butylated aminobenzamide and a 2-fluorobenzoyl derivative.

A logical synthetic disconnection involves the reaction between N-butyl-2-aminobenzamide and 2-fluorobenzoyl chloride. This is a standard nucleophilic acyl substitution where the amino group of the N-butyl-2-aminobenzamide attacks the electrophilic carbonyl carbon of the 2-fluorobenzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated.

A widely practiced alternative is the use of modern peptide coupling agents. In this approach, N-butyl-2-aminobenzamide is reacted directly with 2-fluorobenzoic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI and HOBt facilitate the amide bond formation under mild conditions, offering excellent yields and compatibility with a wide range of functional groups. nih.govsemanticscholar.org This method was successfully used in the synthesis of a library of bis-benzamide compounds by coupling various benzoic acids to an amine precursor. nih.govsemanticscholar.org

Advanced and Emerging Synthetic Transformations

Beyond classical methods, modern catalytic chemistry offers powerful tools for C-H functionalization, providing more direct and efficient routes to complex molecules like bis-benzamides.

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct formation of C-C and C-N bonds at positions that were previously difficult to functionalize. nih.gov For the synthesis of the target molecule, a C-H functionalization strategy could potentially construct the bis-benzamide linkage in a highly convergent manner.

In this scenario, a pre-formed N-butyl benzamide could serve as a substrate. The inherent amide group can act as a directing group, guiding a palladium catalyst to selectively activate a C-H bond at the ortho position. nih.govacs.orgresearchgate.net This activated intermediate can then react with a suitable nitrogen or acyl source to form the desired bond. For instance, palladium-catalyzed ortho-arylation of benzamides has been demonstrated using aryl iodides, showcasing the utility of the amide group in directing C-H activation. nih.govresearchgate.net This type of transformation provides a powerful method for creating biaryl linkages, a structural feature related to the bis-benzamide core. nih.gov

The mechanism of these palladium-catalyzed C-H functionalization reactions is complex and often depends on the specific catalyst, directing group, and reaction conditions. york.ac.uk However, a generally accepted pathway for ortho-amidation or acylation involves a cyclometalated intermediate. nih.gov

The subsequent steps depend on the specific transformation. For C-N bond formation (amidation), the palladacycle may undergo oxidation from Pd(II) to a high-valent Pd(IV) species upon reaction with an amination reagent. nih.gov This Pd(IV) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active Pd(II) catalyst, completing the catalytic cycle. nih.govyork.ac.uk Alternatively, some cross-coupling reactions can proceed through a Pd(0)/Pd(II) catalytic cycle. york.ac.uk The intricate balance between these potential pathways, such as Pd(II)/Pd(IV) versus Pd(0)/Pd(II), is a subject of ongoing research and is highly sensitive to the ligands, base, and additives used in the reaction. york.ac.uknih.gov

Hypervalent Iodine Reagent-Mediated Oxidative Reactions

The synthesis of N-acyl-2-aminobenzamides, such as N-butyl-2-(2-fluorobenzamido)benzamide, can be effectively achieved through modern synthetic methods, including those utilizing hypervalent iodine reagents. These reagents are known for their low toxicity, stability, and ease of handling, presenting an environmentally friendlier alternative to many heavy metal-based oxidants. mdpi.comnih.gov

One prominent strategy involves an oxidative rearrangement, akin to the Hofmann rearrangement, where a primary amide is converted into a secondary amide. researchgate.netnih.gov In a potential pathway to synthesize the target compound, a suitable precursor would undergo intramolecular cyclization or intermolecular coupling facilitated by a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA).

A plausible synthetic route could involve the reaction of 2-amino-N-butylbenzamide with a 2-fluorobenzoyl precursor. Alternatively, a Hofmann-type rearrangement of a primary amide, promoted by a hypervalent iodine reagent, can generate an isocyanate intermediate. researchgate.net This isocyanate can then be trapped by an in-situ generated carboxylic acid, which could be derived from the hypervalent iodine reagent itself, to form the desired secondary amide linkage. researchgate.netorganic-chemistry.org For instance, the reaction of a primary amide with PhI(OAc)₂ can lead to a secondary amide. researchgate.net The choice of the specific hypervalent iodine reagent and reaction conditions is crucial and can be modulated to control the reaction's outcome. mdpi.com

Table 1: Key Hypervalent Iodine Reagents in Amide Synthesis

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA / PhI(OAc)₂ | Oxidative rearrangement, Hofmann-type reactions mdpi.comresearchgate.net |

| Phenyliodine Bis(trifluoroacetate) | PIFA | Oxidative cyclization organic-chemistry.org |

| Iodosylbenzene | PhIO | Oxidant, often used with a catalyst nih.gov |

The mechanism generally involves the hypervalent iodine compound acting as an oxidant to facilitate the formation of a nitrene or isocyanate intermediate from an amide or a related precursor, which then undergoes the desired transformation to form the final N-acylbenzamide structure. nih.govnih.gov

Chemo- and Regioselective Derivatization of Benzamide Scaffolds

The synthesis of a complex molecule like N-butyl-2-(2-fluorobenzamido)benzamide presents significant challenges in terms of selectivity. Specifically, the acylation must occur at the 2-amino group of a substituted benzamide scaffold with high precision, avoiding reactions at other potential sites. Chemo- and regioselective derivatization strategies are therefore paramount. mdpi.com

The core challenge lies in differentiating between nucleophilic sites on the benzamide precursor. For a molecule such as 2-amino-N-butylbenzamide, the primary amine at the 2-position is the target for acylation with a 2-fluorobenzoyl group. Direct acylation using 2-fluorobenzoyl chloride could potentially lead to side products, including di-acylation or reaction at the secondary amide nitrogen.

To achieve high regioselectivity, several strategies can be employed:

Directed Synthesis: The synthesis can be designed in a stepwise manner. For example, starting with 2-nitrobenzoic acid, one could first form the N-butyl amide, then reduce the nitro group to an amine, and finally, selectively acylate the newly formed primary amine with 2-fluorobenzoyl chloride. This multi-step process ensures that the acylation occurs at the desired position.

Protecting Groups: While less efficient, protecting group strategies could be used to temporarily block other reactive sites, directing the acylation to the intended amino group.

Catalyst-Controlled Reactions: Modern organocatalytic or transition-metal-catalyzed methods can offer high levels of chemo- and regioselectivity. mdpi.comrsc.org For instance, a catalyst could selectively activate the 2-amino group for reaction, leaving other parts of the molecule untouched.

The choice of solvent, temperature, and base can significantly influence the reaction's selectivity. Optimization of these parameters is crucial for maximizing the yield of the desired isomer and minimizing the formation of impurities. mdpi.com

Purification and Isolation Techniques for Complex Benzamides

The purification of N-butyl-2-(2-fluorobenzamido)benzamide from a crude reaction mixture requires robust techniques capable of separating the target compound from starting materials, reagents, and structurally similar byproducts, such as positional isomers. mdpi.combohrium.com

Chromatographic Methodologies (e.g., Flash Chromatography, HPLC)

Chromatography is an indispensable tool for the purification of complex benzamides. wfu.edu

Flash Chromatography: This technique is often the first step in purification, used to remove major impurities from the reaction mixture. rochester.edu For a compound like N-butyl-2-(2-fluorobenzamido)benzamide, a normal-phase setup with silica (B1680970) gel as the stationary phase is common. wfu.edu The mobile phase would typically be a gradient system of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). rochester.edu The polarity of the solvent system is gradually increased to elute compounds based on their affinity for the silica gel. rochester.edu For basic compounds, adding a small amount of triethylamine to the mobile phase can prevent peak tailing and improve separation. rochester.edu

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing purposes, preparative HPLC is the method of choice. google.comrsc.org Reversed-phase HPLC is particularly effective for separating benzamide derivatives. sielc.comnih.gov

Table 2: Typical HPLC Parameters for Benzamide Purification

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase | The solid support within the column. | C18 (octadecylsilyl) or C8 (octylsilyl) silica gel. sielc.comresearchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol. sielc.comnih.gov |

| Detection | The method used to monitor the eluting compounds. | UV detection, typically at wavelengths between 254 nm and 280 nm. researchgate.netnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1-20 mL/min for semi-preparative; >20 mL/min for preparative scale. researchgate.net |

By carefully developing the gradient elution method, it is possible to achieve excellent separation of the target compound from closely related impurities. biotage.com

Recrystallization and Crystallization Optimization

Recrystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. researchgate.net The success of this method relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

For N-butyl-2-(2-fluorobenzamido)benzamide, selecting an appropriate solvent is critical. Common solvents for recrystallizing amides include ethanol, acetonitrile, ethyl acetate, or mixtures thereof with water or hexane. researchgate.net The process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization. Impurities that are either more soluble or present in smaller amounts will remain in the solution (mother liquor).

Optimization of Crystallization:

Polymorphism: Benzamides are known to exhibit polymorphism, meaning they can exist in different crystalline forms with distinct physical properties. nih.govnih.gov The conditions of crystallization (solvent, temperature, cooling rate) can influence which polymorph is obtained. Introducing specific impurities or additives can sometimes stabilize an otherwise elusive polymorphic form. nih.gov

Isomer Separation: The presence of positional isomers, which have very similar physical properties, can make purification challenging. mdpi.combohrium.com Fractional crystallization, a process of repeated recrystallizations, may be necessary to separate the desired isomer.

Seeding: Introducing a small crystal of the pure compound (a seed crystal) to a supersaturated solution can initiate crystallization and promote the formation of a specific crystal form.

The fluorine substituent in the 2-fluorobenzamido moiety can influence the crystal packing through specific intermolecular interactions, potentially aiding in the formation of well-ordered crystals. acs.org Careful optimization of the crystallization process is essential to obtain a pure, single-polymorph crystalline solid.

Spectroscopic and Crystallographic Data for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and literature has revealed no specific experimental data for the chemical compound N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. Consequently, an article detailing its advanced spectroscopic and crystallographic investigations as per the requested outline cannot be generated at this time.

The search for detailed research findings, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, did not yield any results for this specific molecule. While information is available for structurally related compounds—such as various N-substituted benzamides and fluorobenzamides—this data is not applicable for the precise characterization of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. The strict requirement to focus solely on the specified compound prevents the use of data from these analogs.

Without primary sources detailing the synthesis and characterization of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, the following analyses remain unelucidated:

¹H and ¹³C NMR: The specific chemical shifts, coupling constants, and signal multiplicities for the proton and carbon environments of the molecule are unknown.

Advanced NMR Techniques: No studies on its stereochemical or conformational analysis using advanced methods are publicly available.

Mass Spectrometry: The molecular weight confirmation, elemental composition, and fragmentation patterns from Electron Ionization (EI-MS) or High-Resolution Mass Spectrometry (HR-MS) have not been reported.

Therefore, the creation of a scientifically accurate article with the requested data tables and detailed findings is not feasible until the compound is synthesized and its analytical data is published in peer-reviewed literature.

Advanced Spectroscopic and Crystallographic Investigations

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption data for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE is not available in the search results.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A single-crystal X-ray diffraction study for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE has not been found in the provided search results. Consequently, the specific details regarding its crystal structure are unknown.

Determination of Crystal System and Space Group

The crystal system and space group for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE are undetermined as no crystallographic data is available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, the precise bond lengths, bond angles, and torsion angles for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE cannot be provided.

Elucidation of Intermolecular Interactions and Supramolecular Assemblies

A detailed analysis of the intermolecular interactions and supramolecular assemblies for this specific compound is not possible without experimental crystallographic data.

N-H…O Hydrogen Bonding Networks

While N-H···O hydrogen bonds are a common feature in related benzamide (B126) structures, the specific network and geometry for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE are not documented. nih.govmdpi.comnih.gov

Halogen Bonding (e.g., C-Br…π interactions)

Information regarding halogen bonding for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE is not available.

C-H…O and C-H…F Interactions

In the crystalline structure of derivatives related to N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, weak intermolecular interactions such as C-H…O and C-H…F play a crucial role in stabilizing the crystal packing. These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the formation of a three-dimensional network.

In a related compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, longer C-H⋯F/O interactions are observed. mdpi.com Specifically, a notable synthon involves longer intermolecular C-H⋯F contacts, where two C-H groups form a cyclic hydrogen-bonded R22(12) motif with two fluorine atoms on an adjacent molecule. mdpi.com This demonstrates the significance of C-H…F interactions in directing the molecular assembly.

Similarly, in the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, C—H⋯O hydrogen bonds link molecular chains to form layers. nih.gov However, this particular structure does not feature any C—H⋯F or F⋯F interactions. nih.gov The presence or absence of these weak interactions is highly dependent on the specific substitution pattern and molecular conformation.

The following table provides a generalized representation of typical bond parameters for these types of interactions, drawn from crystallographic studies of similar benzamide structures.

| Interaction | Donor-H···Acceptor Angle (°) | H···Acceptor Distance (Å) |

| C-H···O | 120 - 170 | 2.2 - 2.8 |

| C-H···F | 110 - 160 | 2.3 - 2.9 |

Note: The data in this table is illustrative and represents typical ranges for these interactions in related organic compounds. Specific values for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE would require dedicated crystallographic analysis.

Thermal Analysis (TGA/DSC) for Crystalline Behavior and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the crystalline behavior and thermal stability of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. These methods provide information on melting points, decomposition temperatures, and other phase transitions.

For the parent compound, benzamide, thermal studies have shown that it melts and subsequently evaporates without decomposition. researchgate.net DSC curves for benzamide show an endothermic peak corresponding to its melting point, followed by another endothermic peak at a higher temperature attributed to evaporation. researchgate.net

In the context of related compounds, TGA can reveal single or multiple mass-loss events, indicating either straightforward volatilization or decomposition processes. semanticscholar.org The onset of volatilization and decomposition temperatures are key parameters obtained from TGA and DSC analyses, respectively. semanticscholar.org These values are critical for understanding the thermal limits of the compound's stability.

Below is a hypothetical data table illustrating the kind of information that would be obtained from TGA and DSC analysis of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE.

| Analysis | Parameter | Value |

| DSC | Melting Point (Tm) | Not available |

| DSC | Enthalpy of Fusion (ΔHfus) | Not available |

| TGA | Onset of Decomposition (Tonset) | Not available |

| TGA | Temperature at Max Decomposition Rate (Tmax) | Not available |

| TGA | Residual Mass (%) | Not available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Properties

Quantum chemical methods are instrumental in elucidating the electronic structure and intrinsic properties of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of benzamide (B126) derivatives due to its balance of computational cost and accuracy. researchgate.netnih.gov For N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry and predict a variety of electronic properties. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar benzamide structures, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. In N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, the HOMO is expected to be localized on the electron-rich benzamido rings, while the LUMO may be distributed across the entire conjugated system.

DFT calculations also enable the prediction of other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and is useful for identifying sites for intermolecular interactions.

Table 1: Predicted Electronic Properties from DFT Calculations for a Benzamide Derivative

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: The values in this table are representative for a generic benzamide derivative and would require specific calculations for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE.

The Hartree-Fock (HF) method, while being a more foundational ab initio method, provides a qualitative understanding of the electronic structure. HF calculations are often used as a starting point for more advanced correlated methods. For benzamides, HF calculations can provide initial geometries and molecular orbital energies. However, HF systematically overestimates the HOMO-LUMO gap and neglects electron correlation, which can be significant in these systems. Comparing HF and DFT results can offer insights into the importance of electron correlation effects on the molecule's properties.

The choice of basis set is crucial for obtaining accurate results in quantum chemical calculations. For fluorinated benzamides like N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, basis sets that can adequately describe the diffuse nature of the fluorine atom's lone pairs and polarization effects are necessary. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) is essential for accurately modeling the bonding environment, while diffuse functions (+) are important for describing anions and weak intermolecular interactions. The geometry of the molecule should be fully optimized with the chosen basis set to find the minimum energy structure before calculating other properties.

Conformational Analysis and Molecular Flexibility

The conformational landscape of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE is complex due to the presence of multiple rotatable bonds.

Mapping the potential energy surface of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE reveals the relative energies of different conformers and the energy barriers for their interconversion. This is typically achieved by systematically rotating key dihedral angles, such as those around the amide bonds and the bond connecting the two benzamide moieties, and calculating the energy at each step. This process helps in identifying the most stable, low-energy conformations. nih.gov The presence of intramolecular hydrogen bonds, for instance between the N-H proton and the fluorine atom or a carbonyl oxygen, can significantly stabilize certain conformers. researchgate.net

Table 2: Key Dihedral Angles and Their Influence on Conformation

| Dihedral Angle | Description | Expected Influence |

| O=C-N-C | Amide bond | Rotation is generally restricted due to partial double bond character. |

| C-C-N-C | Between benzoyl and amine | Defines the overall twist of the molecule. |

| C-N-C-C (butyl) | N-Butyl chain | Flexible, leading to multiple possible conformers. |

| C-C(ring)-C=O | Benzoyl group | Can be influenced by ortho-substituents, affecting planarity. |

Molecular Interaction and Recognition Studies (In Silico)

In silico molecular interaction and recognition studies are fundamental in elucidating the potential biological activity and material properties of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. These computational techniques allow for the simulation and analysis of the compound's interactions with various molecular targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in predicting the binding affinity and mode of interaction. While specific docking studies on N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related benzamide derivatives. For instance, docking studies on other fluorinated benzamides have shown that the fluorine substituent can significantly influence binding affinity through various interactions, including hydrogen bonds and hydrophobic contacts nih.govresearchgate.net.

In a typical molecular docking workflow, the three-dimensional structure of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE would be generated and optimized. This ligand is then docked into the binding site of a target protein. The simulation yields various possible binding poses, which are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered the most likely binding mode.

Key interactions that would be anticipated for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE in a protein binding pocket include:

Hydrogen Bonding: The amide groups (-C(O)NH-) are excellent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The n-butyl group and the phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, a type of non-covalent interaction that is gaining recognition in drug design.

A hypothetical docking study of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE with a target protein might yield results similar to those observed for other benzamide inhibitors. The following table illustrates the types of interactions and their corresponding energies that are often observed in such studies.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Amide N-H | Aspartate (ASP) | -3 to -5 |

| Hydrogen Bond | Amide C=O | Arginine (ARG) | -3 to -5 |

| Hydrophobic | n-Butyl chain | Leucine (LEU), Valine (VAL) | -1 to -2 |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine (PHE) | -2 to -4 |

| Halogen Bond | Fluorine | Backbone Carbonyl Oxygen | -0.5 to -1.5 |

This table is illustrative and based on general principles of molecular docking and findings for related benzamide compounds.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Following a molecular docking study, an MD simulation would be the logical next step to assess the stability of the predicted binding pose of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.

An MD simulation of the N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE-protein complex would reveal:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Stability of Interactions: The persistence of key interactions, such as hydrogen bonds, over the simulation time.

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions.

Analysis of the MD trajectory would involve calculating root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions. Stable binding is often characterized by a low and stable RMSD for the ligand within the binding pocket.

A quantitative analysis of intermolecular forces is crucial for a deeper understanding of the binding event. Techniques such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature and strength of non-covalent interactions nist.gov.

For N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, this analysis would involve calculating the electron density at the bond critical points of the non-covalent interactions identified in the docking and MD studies. The properties of these critical points provide quantitative information about the interactions.

| Non-Covalent Interaction | Key Atoms Involved | Typical Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond (N-H···O) | N, H, O | 0.01 - 0.04 | Positive |

| Pi-Pi Stacking | C (aromatic) | ~0.005 | Positive |

| Halogen Bond (C-F···O) | C, F, O | 0.005 - 0.015 | Positive |

This table presents typical ranges for these values and is for illustrative purposes.

This quantitative data allows for a precise ranking of the importance of different interactions in stabilizing the ligand-protein complex.

Crystal Engineering and Polymorphism Prediction

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. For a compound like N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, understanding its solid-state properties is critical for its application in materials science and pharmaceuticals.

Computational crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements, or polymorphs, of a molecule from its chemical diagram alone. This is a computationally intensive process that involves generating a vast number of plausible crystal structures and ranking them based on their lattice energies.

The process for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE would involve:

Conformational Analysis: Identifying the low-energy conformers of the molecule.

Packing Generation: Arranging these conformers in various crystallographic space groups to generate a large set of trial crystal structures.

Energy Minimization: Optimizing the geometry of these trial structures using force fields or more accurate quantum mechanical methods.

The output is a crystal energy landscape, which plots the relative energy of the predicted polymorphs. This landscape can guide experimental efforts to crystallize different forms of the compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration. Different polymorphs can have distinct physical properties. While no specific polymorphic forms of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE have been reported, studies on related benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, highlight the diverse packing arrangements that can arise from subtle changes in molecular structure or crystallization conditions. nih.gov

Computational analysis of potential polymorphic forms of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE would involve comparing the predicted crystal structures in terms of their:

Lattice Energies: To determine their relative thermodynamic stabilities.

Hydrogen Bonding Networks: The patterns of intermolecular hydrogen bonds can differ significantly between polymorphs.

Disordered systems, where there is some degree of randomness in the positions of the atoms, can also be investigated computationally. This can be important for understanding the properties of amorphous or partially crystalline samples of the compound.

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

Detailed research findings and data tables for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE are not available in published scientific literature. The following represents a general methodology that would be applied should the data become available.

Hirshfeld surface analysis is a powerful computational tool used to investigate and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

The analysis would begin with the single-crystal X-ray diffraction data of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE. From the resulting crystallographic information file (CIF), the Hirshfeld surface would be generated.

Key aspects of the analysis would include:

dnorm Surface: A surface mapped with the normalized contact distance (dnorm) would be generated to identify regions of significant intermolecular contact. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. Blue regions would represent contacts longer than the van der Waals radii, and white regions would indicate contacts of van der Waals separation.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is unique for a given crystal structure and provides quantitative information on the percentage contribution of different types of intermolecular contacts.

Hypothetical Data Tables:

Were the data available, a table quantifying the percentage contribution of the most significant intermolecular contacts for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE would be presented, similar to the hypothetical example below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| F···H/H···F | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

This quantitative analysis would allow for a detailed understanding of the forces that stabilize the crystal structure of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, providing insights into its potential physical properties such as melting point, solubility, and polymorphism.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amide Bond

The molecule contains two distinct amide linkages: a secondary N-butylbenzamide and a tertiary amide linking the two aromatic rings. These amides are the primary sites for reactions such as hydrolysis and acylation, though their reactivity differs based on their substitution pattern.

Amide bonds, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. The reaction is typically slow and requires heating. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For N-Butyl-2-(2-fluorobenzamido)benzamide, cleavage can occur at either amide bond, yielding two possible sets of products as shown in the table below. Generally, tertiary amides hydrolyze more slowly than secondary amides due to steric hindrance and the stability of the protonated intermediate. arkat-usa.org

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion, which is subsequently protonated by the solvent to yield the free amine and a carboxylate salt. libretexts.org Similar to acidic hydrolysis, the reaction can proceed at either amide linkage. The rate of alkaline hydrolysis is influenced by both steric and electronic factors; bulky substituents can hinder the nucleophilic attack. arkat-usa.org

Interactive Data Table: Products of Amide Hydrolysis

Select the hydrolysis pathway to view the corresponding products.

Cleavage of Secondary Amide (N-butylbenzamide moiety)

Cleavage of Tertiary Amide (linking moiety)

| Hydrolysis Condition | Cleavage Site | Products |

| Acidic (H₃O⁺, Δ) | Secondary Amide | 2-(2-Fluorobenzamido)benzoic acid and Butylammonium ion |

| Tertiary Amide | N-Butylanthranilamide and 2-Fluorobenzoic acid | |

| Basic (OH⁻, Δ) | Secondary Amide | 2-(2-Fluorobenzamido)benzoate and Butylamine |

| Tertiary Amide | N-Butylanthranilamide salt and 2-Fluorobenzoate |

N-Acylation Reactions

N-acylation involves the introduction of an acyl group onto the nitrogen atom of an amide. For N-Butyl-2-(2-fluorobenzamido)benzamide, only the secondary amide nitrogen bears a hydrogen atom, making it the sole site for this reaction. The tertiary amide nitrogen lacks a proton and thus cannot be acylated under standard conditions. The reaction typically involves treating the amide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base deprotonates the amide nitrogen, increasing its nucleophilicity for attack on the acylating agent.

Interactive Data Table: N-Acylation Reaction Parameters

| Acylating Agent | Base | Typical Solvent | Product Structure |

| Acetyl Chloride | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (DCM) | N-acetyl-N-butyl-2-(2-fluorobenzamido)benzamide |

| Benzoyl Chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N-benzoyl-N-butyl-2-(2-fluorobenzamido)benzamide |

| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | N-acetyl-N-butyl-2-(2-fluorobenzamido)benzamide |

Hofmann Rearrangement Applications

The Hofmann rearrangement is a specific organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org This reaction requires the presence of two protons on the amide nitrogen to proceed through the necessary N-bromoamide and bromoamide anion intermediates. stackexchange.comchemistrysteps.com

N-Butyl-2-(2-fluorobenzamido)benzamide contains only secondary and tertiary amide groups. Neither of these functional groups meets the structural requirements for the Hofmann rearrangement. stackexchange.comscienceinfo.com Therefore, this reaction is not applicable to the target molecule for the purpose of amine synthesis.

Reactivity of the Fluoroaromatic Ring

The 2-fluorobenzamido portion of the molecule contains an aromatic ring activated toward nucleophilic substitution and subject to directing effects in electrophilic substitution due to the presence of the fluorine atom.

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes. The high electronegativity of the fluorine atom polarizes the carbon-fluorine bond, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of an electron-withdrawing group, such as the adjacent amide carbonyl, further activates the ring towards SNAr. The rate-determining step is typically the initial attack by the nucleophile. masterorganicchemistry.com Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I, as the highly electronegative fluorine best stabilizes the intermediate negative charge. masterorganicchemistry.com In N-Butyl-2-(2-fluorobenzamido)benzamide, the fluorine atom can be displaced by strong nucleophiles.

Interactive Data Table: Nucleophilic Aromatic Substitution Examples

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | N-Butyl-2-(2-methoxybenzamido)benzamide |

| Amine | Ammonia (NH₃) | N-Butyl-2-(2-aminobenzamido)benzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-Butyl-2-(2-(phenylthio)benzamido)benzamide |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring.

On the fluoroaromatic ring of N-Butyl-2-(2-fluorobenzamido)benzamide, two substituents must be considered: the fluorine atom and the amide group.

Fluorine : Halogens are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+R), which helps stabilize the cationic intermediate (sigma complex) when attack occurs at these positions. libretexts.orgcsbsju.edu

Amide Group (-NHCOR) : The amide group is a deactivating, meta-directing group. Both the nitrogen and carbonyl oxygen pull electron density away from the ring via resonance and induction.

The second aromatic ring (the N-butylbenzamide portion) is substituted with an alkyl group (-butyl) and the large 2-(2-fluorobenzamido) group. The latter is strongly deactivating and would direct meta to its position, while the alkyl group is weakly activating and an ortho, para-director. The steric bulk of the 2-(2-fluorobenzamido) group would likely favor substitution at the position para to the butyl group.

Role of Fluorine in Directing Reactivity and Stabilization

The presence of a fluorine atom at the ortho position of the benzamido moiety in N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE plays a significant role in directing the molecule's reactivity and stabilizing its structure. The high electronegativity of fluorine introduces inductive and steric effects that influence the electron density distribution and conformation of the molecule.

Research on related fluorinated benzamides has shown that ortho-fluorine substitution can lead to the suppression of disorder in crystal structures by promoting a more defined packing motif. acs.orgresearchgate.net This stabilizing effect can be attributed to intramolecular interactions, such as hydrogen bonding between the fluorine atom and nearby amide protons, as well as intermolecular interactions that favor a more ordered crystalline lattice. These interactions can influence the accessibility of reactive sites within the molecule.

From a reactivity standpoint, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity and electrophilicity of adjacent functional groups. For instance, the electron density of the aromatic ring is altered, which can direct the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the fluorine atom can influence the acidity of the N-H protons, which is a critical factor in base-mediated reactions and in the coordination of the molecule to metal catalysts.

The steric bulk of the fluorine atom, although modest, can also play a role in directing reactivity by influencing the preferred conformation of the molecule. This can affect the approach of reagents to nearby reactive centers, thereby influencing the stereochemical outcome of reactions.

A summary of the effects of the ortho-fluorine atom is presented in the table below:

| Effect | Description | Implication for Reactivity and Stabilization |

| Inductive Effect | The highly electronegative fluorine atom withdraws electron density from the aromatic ring and the amide backbone. | Modulates the nucleophilicity/electrophilicity of the molecule and influences the acidity of N-H protons. |

| Steric Hindrance | The presence of the fluorine atom at the ortho position introduces steric bulk. | Influences the conformational preferences and can direct the trajectory of incoming reagents. |

| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. | Contributes to the stabilization of specific conformations and influences crystal packing. |

| Crystal Packing | Ortho-fluorine substitution has been observed to suppress disorder in related benzamide (B126) crystals. acs.orgresearchgate.net | Leads to more ordered and stable solid-state structures. |

Investigation of Reaction Pathways through Mechanistic Studies

The investigation of reaction pathways for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, particularly in catalyzed transformations, provides valuable insights into the underlying mechanisms that govern its chemical behavior. While direct mechanistic studies on this specific compound are not extensively documented, plausible pathways can be inferred from research on structurally similar molecules, especially in the context of palladium-catalyzed reactions.

Transition State Analysis in Catalyzed Transformations

Computational studies on related systems suggest that the geometry and energy of the transition states are highly sensitive to the electronic and steric properties of the ligands and the substrate. For instance, in a palladium-catalyzed cross-coupling reaction, the transition state for the oxidative addition of an aryl halide to a palladium(0) complex is a critical determinant of the reaction rate. The electron-withdrawing fluorine atom in the benzamido ring of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE could influence the stability of this transition state by modulating the electron density at the palladium center.

The analysis of transition states can also elucidate the origins of stereoselectivity. By comparing the energies of diastereomeric transition states, the preferred reaction pathway leading to the major product can be identified. The steric and electronic influence of the N-butyl group and the ortho-fluorobenzamido moiety would be crucial in dictating the facial selectivity of reactions at prochiral centers.

Key parameters often investigated in transition state analysis include:

| Parameter | Significance in Mechanistic Studies |

| Activation Energy (ΔG‡) | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Geometry of the Transition State | Provides insights into the bonding and stereochemistry of the reaction at its highest energy point. |

| Vibrational Frequencies | The presence of a single imaginary frequency confirms a true transition state and describes the motion along the reaction coordinate. |

Role of Coordination Chemistry in Catalytic Cycles (e.g., Palladium)

The coordination of N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE to a metal center, such as palladium, is a fundamental step in many catalytic transformations. The molecule possesses multiple potential coordination sites, including the oxygen and nitrogen atoms of the two amide groups. The specific mode of coordination will dictate the subsequent reactivity.

In many palladium-catalyzed reactions involving amides, the initial step is the coordination of the amide to the palladium center. wesleyan.edu For N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE, the formation of a palladacycle through C-H activation is a plausible pathway, particularly at the ortho position of one of the benzoyl rings. The ortho-fluorine atom could influence this step through both steric and electronic effects.

A generalized catalytic cycle for a palladium-catalyzed C-H functionalization of a benzamide derivative is depicted below:

Coordination: The benzamide substrate coordinates to the palladium(II) catalyst.

C-H Activation: An intramolecular C-H bond is activated, often with the assistance of a base, to form a palladacycle intermediate.

Oxidative Addition/Transmetalation: A second reagent (e.g., an aryl halide or an organometallic species) reacts with the palladacycle.

Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium(II) catalyst.

The coordination of the amide group is crucial for bringing the palladium catalyst in proximity to the C-H bond to be activated. The nature of the ligands on the palladium center also plays a critical role in modulating the reactivity and stability of the catalytic intermediates throughout the cycle.

Structure Activity Relationship Sar Studies in Molecular Systems

Systematic Investigation of Structural Modifications

Structural modifications are methodically introduced to probe the importance of different regions of the molecule. Key areas of investigation for this compound include the N-alkyl chain, the fluorine substituent, and the second benzamide (B126) ring.

The N-alkyl group, specifically the n-butyl chain, plays a significant role in defining the compound's lipophilicity and steric profile. Studies on related chemical series have demonstrated that modifying the length and branching of such alkyl chains can profoundly influence a molecule's properties and biological activity.

Increasing the alkyl chain length in related series of compounds, such as arylalkyl isothiocyanates, has been shown to correlate with an increase in the inhibition of certain biological processes. nih.gov For N-Butyl-2-(2-fluorobenzamido)benzamide, extending the n-butyl chain to a pentyl or hexyl group would likely increase hydrophobicity, which could enhance membrane permeability or binding in hydrophobic pockets. Conversely, shortening the chain to a propyl or ethyl group would decrease lipophilicity.

Branching of the alkyl chain, such as replacing the n-butyl group with a tert-butyl group, introduces significant steric bulk. This change can drastically alter the molecule's conformation and its ability to fit into a binding site. In some molecular systems, steric hindrance can prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, which in turn affects electronic properties and intramolecular interactions. nih.gov While branching can sometimes lead to higher melting points in certain salt series, its primary effect here would be to probe the steric tolerance of a potential binding partner. researchgate.net

| Modification | Predicted Impact on Lipophilicity | Predicted Steric Impact | Rationale/Supporting Evidence |

|---|---|---|---|

| N-propyl (shorter chain) | Decrease | Decrease | Shorter alkyl chains reduce the nonpolar surface area. |

| N-pentyl (longer chain) | Increase | Increase | Longer alkyl chains increase hydrophobicity and can improve inhibitory activity in some systems. nih.gov |

| N-tert-butyl (branched chain) | Slight Increase | Significant Increase | Branching introduces steric bulk, which can alter molecular conformation and receptor fitting. nih.gov |

Fluorine is a unique substituent in medicinal chemistry due to its small size and high electronegativity. tandfonline.com Its placement on the benzamide ring is a critical determinant of the molecule's electronic properties and binding affinity. tandfonline.com The fluorine atom in N-Butyl-2-(2-fluorobenzamido)benzamide is in the ortho position of the first benzamide ring.

The position of fluorine substitution—ortho, meta, or para—can have distinct consequences:

Ortho-Fluorine : As seen in the target compound, an ortho-fluoro substituent can influence the planarity of the molecule and suppress structural disorder in crystals. acs.org Its strong electron-withdrawing inductive effect can increase the acidity of the adjacent amide N-H proton, potentially strengthening its hydrogen bonding capability. core.ac.uk

Para-Fluorine : In the para position, fluorine's electron-donating resonance effect can compete with its inductive effect. core.ac.uk In studies of other molecular classes, a para-fluoro substituent has been shown to enhance binding affinity and cell penetration. tandfonline.com For example, SAR studies have revealed that the preference for fluorine substitution position can significantly alter biological activity. researchgate.net

A rational "fluorine scan," where fluorine is moved to different positions on both benzamide rings, can be used to probe interactions with a target protein and optimize binding affinity. nih.gov

| Fluorine Position | Key Electronic Effect | Potential Impact on Molecular Properties | Supporting Evidence |

|---|---|---|---|

| Ortho (as in parent) | Strong inductive withdrawal | Influences amide planarity, increases acidity of adjacent N-H, suppresses crystal disorder. acs.org | Ortho-substitution can be critical for maintaining an active conformation. |

| Meta | Inductive withdrawal | Alters ring electron density and molecular pKa. core.ac.uk | The meta-position is generally less effective at stabilizing charged intermediates compared to ortho. core.ac.uk |

| Para | Inductive withdrawal and resonance donation | Can enhance binding affinity and cell penetration. tandfonline.com | Para-substituted analogs have shown enhanced activity in other inhibitor classes. researchgate.net |

The second benzamide moiety provides another site for structural modification to fine-tune the molecule's properties. Introducing various substituents can modulate lipophilicity, electronic character, and hydrogen bonding potential. SAR studies on related N-arylbenzamides have shown that this part of the scaffold significantly contributes to activity. nih.govrsc.org

For instance, adding hydrophobic groups like cyclohexyl or biphenyl (B1667301) ether to this region has been shown to enhance inhibitory activity against certain targets by occupying hydrophobic pockets. nih.govrsc.org Conversely, introducing polar groups, such as hydroxyl (-OH) or amino (-NH2), could provide additional hydrogen bonding sites. The electronic nature of the substituent is also critical; electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -CH3) can alter the reactivity and binding interactions of the entire molecule. researchgate.net Studies on 2-phenoxybenzamides have demonstrated that the substitution pattern of the anilino partial structure has a strong impact on biological activity. researchgate.net

Rational Design Principles for Modulating Molecular Interactions

Rational drug design relies on understanding the fundamental non-covalent interactions that govern molecular recognition. For N-Butyl-2-(2-fluorobenzamido)benzamide, hydrogen bonding, hydrophobic interactions, and steric effects are paramount.

Hydrogen bonds are crucial for the stability of molecular structures and for drug-receptor binding. mdpi.com N-Butyl-2-(2-fluorobenzamido)benzamide possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors : The two amide protons (N-H).

Hydrogen Bond Acceptors : The two carbonyl oxygen atoms (C=O).

The amide moiety is a well-established motif for forming strong hydrogen bonds, which are vital in the structure of proteins and in the interaction of bioactive compounds with receptors. nih.gov The molecule can form both intramolecular and intermolecular hydrogen bonds. An intramolecular N—H⋯O hydrogen bond can lock the molecule into a specific, rigid conformation, which may be favorable for binding. nih.govias.ac.in Intermolecular N-H…O hydrogen bonds are critical for the formation of stable crystal lattice structures, often leading to the creation of dimers or extended chains. mdpi.comnih.gov The presence of the ortho-fluorine atom can modulate the donor strength of the adjacent N-H group, potentially enhancing these interactions. mdpi.com

Hydrophobic interactions are a major driving force for the binding of molecules to biological targets. The nonpolar regions of N-Butyl-2-(2-fluorobenzamido)benzamide, namely the n-butyl chain and the two phenyl rings, can favorably interact with hydrophobic pockets in a receptor or enzyme. nih.govrsc.org The contribution of these hydrophobic groups is a key consideration in SAR studies. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the compound “N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE” that pertains to the requested sections on its computational structure-activity relationships or its role in allosteric modulation.

The requested article sections require detailed research findings, including quantitative data for ligand and lipophilic efficiency, inclusion in QSAR models, and experimental or computational evidence of specific molecular interactions and binding modes. Searches for "N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE" in chemical databases and scholarly articles did not yield any studies containing this specific information.

While general research exists for the broader class of benzamide derivatives in the context of SAR, QSAR, and allosteric modulation, the strict requirement to focus solely on "N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE" prevents the inclusion of this more general data.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE" as per the provided outline.

Applications in Chemical Research and Material Science

Utilization as Molecular Probes in Biochemical Assays

The unique structural features of N-butyl-2-(2-fluorobenzamido)benzamide, particularly the presence of a fluorine atom and multiple amide linkages, make it and its analogs valuable tools in the study of biological systems.

While direct studies on N-butyl-2-(2-fluorobenzamido)benzamide are not extensively documented, the broader class of fluorinated benzamides has been shown to be effective in probing enzyme-ligand interactions. For instance, fluorinated benzamide (B126) derivatives have been instrumental in the development of binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is central to the mechanism of proteolysis-targeting chimeras (PROTACs). nih.govacs.org The introduction of fluorine at the ortho position of the benzamide scaffold can enhance binding affinity to the target protein. acs.org This is partly attributed to the formation of intramolecular hydrogen bonds, which can pre-organize the ligand's conformation in solution, reducing the entropic penalty upon binding. nih.gov Two-dimensional NMR spectroscopy has been used to confirm the close proximity of the fluorine atom and the amide proton in such compounds, supporting the existence of these intramolecular interactions that influence the binding conformation. nih.gov

The utility of fluorinated benzamides as enzyme-targeting ligands is further exemplified by their ability to outperform non-fluorinated analogs in binding assays. acs.org This suggests that a compound like N-butyl-2-(2-fluorobenzamido)benzamide could potentially serve as a scaffold for developing potent and selective enzyme inhibitors or modulators.

Table 1: Comparison of Binding Affinities for Fluorinated vs. Non-fluorinated Benzamide Analogs (Data based on structurally related compounds)

| Compound | Fluorination | Target Protein | Relative Binding Affinity |

| Analog 6a | No | CRBN | Baseline |

| Analog 6b | Yes | CRBN | Increased |

This table is illustrative and based on findings for analogous compounds described in scientific literature. acs.org

Fluorinated benzamides have been developed as high-affinity ligands for various receptors, making them suitable for in-vitro and in-vivo imaging studies. A notable example is N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a radiolabeled analog, which has been investigated as a potential positron emission tomography (PET) ligand for imaging sigma receptors. nih.gov This compound demonstrated significant uptake in tumor tissues, which could be blocked by pretreatment with known sigma receptor ligands, confirming its mechanism of action. nih.gov The ratios of tissue uptake provide a quantitative measure of its binding specificity. nih.gov

The general methodology for assessing the binding of such ligands to their receptors often involves radioligand binding assays. nih.gov These assays are powerful tools for determining the affinity (Kd) and binding site density (Bmax) of a ligand for its receptor. nih.gov For a novel compound like N-butyl-2-(2-fluorobenzamido)benzamide, similar assays could be employed to screen its activity at various receptors, particularly those known to bind benzamide-type structures, such as dopamine (B1211576) or benzodiazepine (B76468) receptors. nih.gov

Table 2: In Vivo Tumor Uptake of an Analogous Fluorobenzamide PET Ligand (Data for N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide in a mouse model) nih.gov

| Parameter (1 hr post-injection) | Value |

| Tumor Uptake (%/g) | 3.8 |

| Tumor/Muscle Ratio | 6.2 |

| Tumor/Blood Ratio | 7.0 |

Intermediates in the Synthesis of Complex Organic Molecules

The chemical structure of N-butyl-2-(2-fluorobenzamido)benzamide suggests its potential as a versatile intermediate in the synthesis of more complex molecules.